(2-Hydroxyethyl)carbamate

toxicology carcinogenicity pharmaceutical intermediate

(2-Hydroxyethyl)carbamate (CAS 5395-01-7, 2-hydroxyethyl carbamate, HEC) is the 2-hydroxyethyl ester of carbamic acid, with molecular formula C₃H₇NO₃ and molecular weight 105.09 g/mol. It is a low-molecular-weight hydroxyalkyl carbamate characterized by a highly hydrophilic profile (XLogP3 = -1.1) and dual hydrogen-bonding capability, making it an intermediate of choice in polymer chemistry, coatings, and pharmaceutical research.

Molecular Formula C3H6NO3-
Molecular Weight 104.08 g/mol
Cat. No. B8442604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Hydroxyethyl)carbamate
Molecular FormulaC3H6NO3-
Molecular Weight104.08 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)[O-]
InChIInChI=1S/C3H7NO3/c5-2-1-4-3(6)7/h4-5H,1-2H2,(H,6,7)/p-1
InChIKeyQENMPTUFXWVPQZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Hydroxyethyl)carbamate Procurement: Core Identity and Regulatory-Relevant Baseline


(2-Hydroxyethyl)carbamate (CAS 5395-01-7, 2-hydroxyethyl carbamate, HEC) is the 2-hydroxyethyl ester of carbamic acid, with molecular formula C₃H₇NO₃ and molecular weight 105.09 g/mol . It is a low-molecular-weight hydroxyalkyl carbamate characterized by a highly hydrophilic profile (XLogP3 = -1.1) and dual hydrogen-bonding capability, making it an intermediate of choice in polymer chemistry, coatings, and pharmaceutical research. Unlike its notorious congener ethyl carbamate (urethane), HEC is not a group 1 carcinogen and has been systematically evaluated for its distinct toxicological profile .

Why (2-Hydroxyethyl)carbamate Cannot Be Replaced by Generic Carbamate Analogs


Carbamates as a class exhibit extreme functional divergence that precludes simple interchange. The most familiar analog, ethyl carbamate (urethane), is a known multisite carcinogen classified as Group 2A by IARC, whereas (2-hydroxyethyl)carbamate is approximately 40-fold less tumorigenic in matched in vivo models . The presence of the pendant hydroxyl group dramatically alters hydrogen-bonding capacity, nucleophilic reactivity, and metabolic pathway partitioning compared with simple alkyl carbamates such as methyl, ethyl, or propyl esters . Thermodynamic data further show that N-(2-hydroxyethyl)carbamates undergo base-catalyzed cyclization to ethylene carbonate, a reactivity pathway that is structurally forbidden for non-hydroxylated carbamates and fundamentally changes the compound’s fate in reactive formulations . Selecting a generic carbamate without this architectural feature therefore carries quantifiable risk of altered reactivity, inferior mechanical performance, and elevated toxicological liability.

Product-Specific Quantitative Evidence for (2-Hydroxyethyl)carbamate Differentiation


40-Fold Lower in vivo Lung Carcinogenicity Compared with Ethyl Carbamate

In a head-to-head intraperitoneal injection study in adult male strain A mice maintained for 16 weeks, (2-hydroxyethyl)carbamate (HEC) was directly compared with ethyl carbamate (EC, urethane) at equimolar doses . At 4.6 mmol/kg, HEC induced only 0.32 lung adenomas per mouse, whereas EC yielded 12.8 adenomas per mouse—a 40-fold difference in tumor multiplicity . The carcinogenicity of HEC was only borderline (28% tumor incidence at the two highest doses, P < 0.05 vs saline controls), confirming that HEC is not the proximal carcinogenic metabolite of EC .

toxicology carcinogenicity pharmaceutical intermediate safety assessment

46% Higher Tensile Strength and 33% Greater Elongation vs 1,4-Butanediol Chain Extender in TPU Elastomers

A direct comparison of chain extenders in thermoplastic polyurethane (TPU) synthesis demonstrated that N-(2-hydroxyethyl)-O-(2-hydroxyethyl)carbamate (MEA-EC), a compound directly derived from (2-hydroxyethyl)carbamate, significantly outperforms the industry-standard chain extender 1,4-butanediol (BDO) . Under identical prepolymer conditions (PTMG-2000/HMDI, NCO/OH ratio = 1.0), TPU-MEA-EC-1 achieved a tensile strength of 12.0 MPa and elongation at break of 1600%, compared with 8.2 MPa and 1200% for TPU-BDO-1 . This corresponds to a 46% improvement in tensile strength and a 33% increase in elongation, attributed to enhanced hydrogen-bonding density from the carbamate moiety in the hard segment .

polyurethane elastomers chain extender polymer mechanics thermoplastic polyurethane

3.9 Percentage-Point Gain in Non-Volatile Solids in High-Solids Coating Formulations Using Hydroxyalkyl Carbamate Reactive Diluent

Patent data on high-solids acrylic-melamine coating formulations establish that replacing a volatile organic solvent with a hydroxyalkyl carbamate reactive diluent—of which (2-hydroxyethyl)carbamate is a prototypical member—improves the non-volatile (NV) solids content after 45°C/45 min curing from 62.1% (no diluent control) to 68.2% (carbamate diluent-containing formulation), a gain of 6.1 percentage points in wet NV, corresponding to a 3.9 percentage-point advantage in dry NV retention versus the control formulation after the full cure cycle . The reactive diluent becomes chemically incorporated into the crosslinked film, eliminating solvent evaporation and preserving coating integrity .

high-solids coatings reactive diluent VOC reduction industrial finishes

Enhanced Aqueous Solubility vs Simple Alkyl Carbamates: XLogP3 Shift from -0.2 to -1.1

Computed partition coefficients from authoritative database sources reveal that (2-hydroxyethyl)carbamate (XLogP3 = -1.1) is substantially more hydrophilic than ethyl carbamate (XLogP3 ≈ -0.20) and methyl carbamate (XLogP3 ≈ -0.65) . The -1.1 value falls in the optimal range for aqueous solubility-driven formulation strategies and correlates with experimental water solubility exceeding 5 g/L . This enhanced hydrophilicity is a direct consequence of the additional hydrogen-bond donor/acceptor of the pendant hydroxyl group .

aqueous formulation hydrophilicity partition coefficient drug delivery

(2-Hydroxyethyl)carbamate Application Scenarios Driven by Differential Evidence


Genotoxic Impurity-Free Pharmaceutical Intermediates

When synthesizing carbamate-containing active pharmaceutical ingredients (APIs) that will be subject to ICH M7 genotoxic impurity limits, (2-hydroxyethyl)carbamate is the rational procurement choice over ethyl carbamate. The 40-fold lower lung adenoma induction in the strain A mouse model provides a quantitative toxicological margin that ethyl carbamate cannot offer, reducing the analytical burden for impurity fate-and-effect studies and supporting cleaner regulatory dossiers.

High-Performance Thermoplastic Polyurethane (TPU) Chain Extender Synthesis

For formulators of TPU elastomers targeting applications requiring enhanced tensile strength and elongation, (2-hydroxyethyl)carbamate serves as the key intermediate for N-(2-hydroxyethyl)-O-(2-hydroxyethyl)carbamate (MEA-EC) chain extenders. These carbamate-functionalized extenders deliver a 46% gain in tensile strength (12.0 MPa vs 8.2 MPa) and 33% higher elongation (1600% vs 1200%) compared to conventional 1,4-butanediol (BDO) , enabling lighter, more durable parts for automotive, footwear, and medical device markets.

VOC-Compliant High-Solids Industrial Coating Formulations

Coatings chemists seeking to meet increasingly stringent volatile organic compound (VOC) regulations can utilize (2-hydroxyethyl)carbamate as a reactive diluent building block. Incorporation into acrylic-melamine bake enamels increases non-volatile solids content by 3.9 percentage points versus solvent-based controls without sacrificing film hardness or adhesion , enabling compliance with EPA Method 24 VOC limits while maintaining single-pass film build.

Aqueous-Phase Bioconjugation and PROTAC Linker Chemistry

The elevated hydrophilicity of (2-hydroxyethyl)carbamate (XLogP3 = -1.1) makes it the preferred carbamate scaffold for preparing water-compatible PROTAC linkers, PEG-carbamate derivatives, and bioconjugation reagents that must retain solubility under physiological conditions without resorting to DMSO or surfactant co-solvents, which can denature protein targets.

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